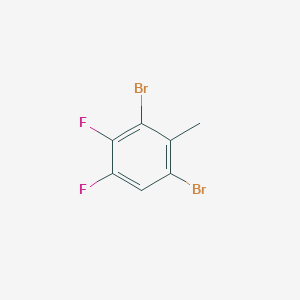
2,6-Dibromo-3,4-difluorotoluene
概要
説明
2,6-Dibromo-3,4-difluorotoluene (DBDTF) is a brominated and fluorinated aromatic compound that is widely used in laboratory experiments and scientific research applications. It is a colorless, volatile liquid with an aromatic odor. DBDTF is a versatile compound that has a wide range of applications in scientific research due to its unique properties. It is a useful reagent for organic synthesis and has been used in the synthesis of a variety of compounds. In addition, it is used in a variety of biochemical and physiological studies due to its unique mechanism of action.
作用機序
2,6-Dibromo-3,4-difluorotoluene is known to interact with a variety of molecules and proteins in a variety of ways. It is known to interact with proteins through covalent bonding, hydrogen bonding, and electrostatic interactions. It is also known to interact with DNA and RNA molecules through hydrogen bonding. In addition, it is known to interact with enzymes and other proteins through non-covalent interactions.
生化学的および生理学的効果
2,6-Dibromo-3,4-difluorotoluene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can have a variety of effects on biochemical and physiological processes. In addition, it has been shown to affect the expression of certain genes, which can have an effect on the development and function of cells and organs.
実験室実験の利点と制限
The use of 2,6-Dibromo-3,4-difluorotoluene in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 2,6-Dibromo-3,4-difluorotoluene is that it is highly volatile and can be difficult to work with in some laboratory experiments.
将来の方向性
In the future, 2,6-Dibromo-3,4-difluorotoluene will continue to be used in a variety of scientific research applications. It is likely that it will be used in the development of new drugs and in the study of the mechanism of action of existing drugs. In addition, it is likely that it will be used to study the structure of proteins and to study the interaction between different molecules. Finally, it is likely that it will be used in the study of biochemical and physiological processes and in the development of new compounds for use in organic synthesis.
科学的研究の応用
2,6-Dibromo-3,4-difluorotoluene has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds and in the study of biochemical and physiological processes. It has also been used to study the interaction between different molecules and to study the structure of proteins. In addition, 2,6-Dibromo-3,4-difluorotoluene has been used in the study of the mechanism of action of drugs and in the development of new drugs.
特性
IUPAC Name |
1,3-dibromo-4,5-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJOBORILPJZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,4-difluorotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B1448928.png)
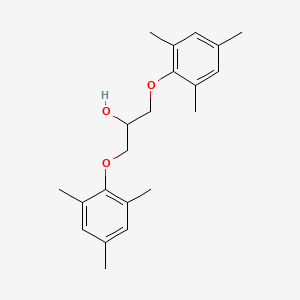
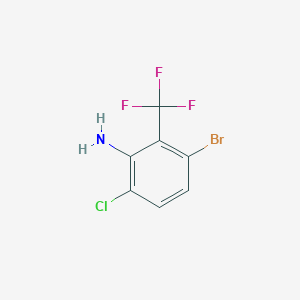
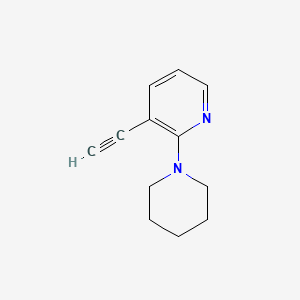
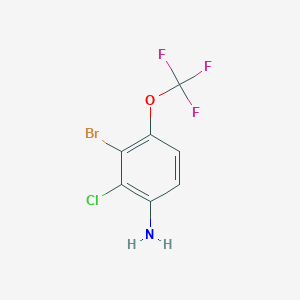
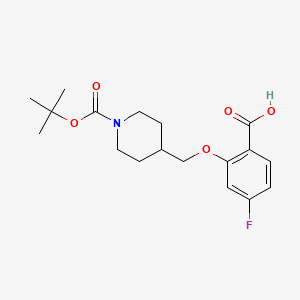
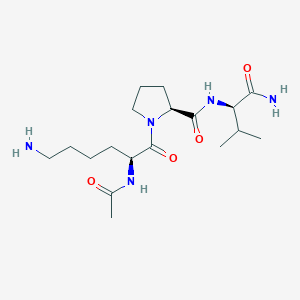
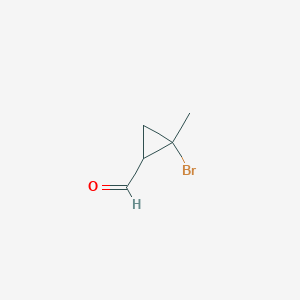
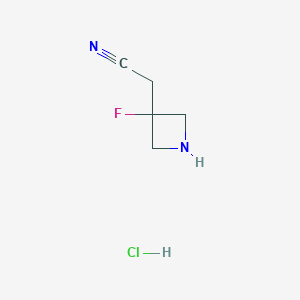
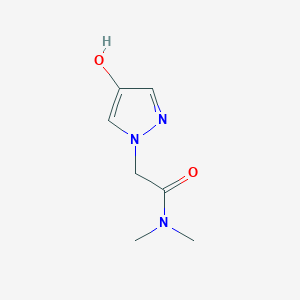
![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride](/img/structure/B1448942.png)
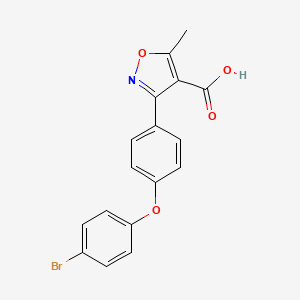

![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B1448948.png)